4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-butyl-7-[(2-methoxyphenyl)methoxy]-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-4-5-8-16-13-21(23)26-22-15(2)19(12-11-18(16)22)25-14-17-9-6-7-10-20(17)24-3/h6-7,9-13H,4-5,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILCJLHJSKSARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common synthetic route involves the condensation of a suitable phenol derivative with a β-ketoester, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that coumarin derivatives, including 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, exhibit a wide range of biological activities:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The structural features of this compound may contribute to its ability to modulate inflammatory responses.
- Anticancer Potential : Preliminary investigations indicate that this compound could exhibit cytotoxic effects on cancer cell lines, warranting further research into its potential as an anticancer agent.
Applications in Medicinal Chemistry
The unique properties of this compound suggest several promising applications in medicinal chemistry:
- Drug Development : Given its biological activities, this compound could serve as a lead structure for the development of new therapeutic agents targeting oxidative stress-related diseases, infections, or cancer.
- Pharmaceutical Formulations : Its solubility characteristics may allow for incorporation into various pharmaceutical formulations, enhancing bioavailability and efficacy.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparison with related coumarin derivatives is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Strong antioxidant properties |
| Coumarin | Basic coumarin structure | Used as flavoring agent |
| 6-Methylcoumarin | Methyl group at position 6 | Known for sweet fragrance |
| 4-Methylcoumarin | Methyl group at position 4 | Exhibits antimicrobial activity |
The table highlights the structural diversity among coumarins and emphasizes how specific substituents in this compound may enhance its bioactivity and solubility compared to other derivatives.
Mechanism of Action
The mechanism of action of 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Position Variations
4-Butyl-7-[(4-Methoxybenzyl)Oxy]-8-Methyl-2H-Chromen-2-One (C₂₂H₂₄O₄; RN 374766-37-7)
- Key Difference : The methoxy group on the benzyloxy substituent is at the para position (4-methoxy) instead of ortho.
- Biological Activity: Positional isomerism could affect binding to biological targets (e.g., cytochrome P450 enzymes), as para-substituted benzyl groups often exhibit different steric and electronic interactions .
8-Acetyl-3-Butyl-7-[(4-Chlorobenzyl)Oxy]-4-Methyl-2H-Chromen-2-One (CAS 440108-10-1)
- Key Differences :
- Acetyl group at position 8 (vs. methyl in the target compound).
- Chlorine substituent on the benzyloxy group (4-chloro vs. 2-methoxy).
- Butyl group at position 3 (vs. position 4).
- Conformational Flexibility: The acetyl group at position 8 may restrict rotational freedom, affecting molecular packing in crystalline states .
Functional Group Modifications
4-Amino-8-Cyclopentyloxy-7-Methoxy-2H-Chromen-2-One Monohydrate
- Key Differences: Amino group at position 4 (vs. butyl). Cyclopentyloxy group at position 8 (vs. methyl).
- Impact: Hydrogen Bonding: The amino group enables hydrogen-bonding interactions, improving solubility in polar solvents. Medicinal Potential: This compound is highlighted as a medicinal intermediate for inflammatory diseases, suggesting that amino substitution could enhance bioactivity compared to alkyl-substituted coumarins .
7-Hydroxy-8-Methoxy-3-(2-Methylbut-3-en-2-yl)Chromen-2-One
- Key Differences :
- Hydroxy group at position 7 (vs. benzyloxy).
- 2-Methylbut-3-en-2-yl substituent at position 3.
- Impact: Acid-Base Properties: The phenolic hydroxy group increases acidity (pKa ~9–10), enabling pH-dependent solubility. Photophysical Applications: Hydroxycoumarins are widely used as fluorescent tags, suggesting that the target compound’s benzyloxy group may reduce fluorescence quantum yield .
Biological Activity
Overview
4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. This compound's structure features a chromenone backbone with specific substituents that enhance its pharmacological potential. Research has focused on its biological activities, including antimicrobial, antioxidant, and anticancer properties.
The synthesis of this compound typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. Common synthetic routes include condensation reactions with β-ketoesters and phenolic derivatives, leading to a variety of derivatives with unique biological activities .
Biological Activities
Research has highlighted several biological activities associated with this compound:
1. Antimicrobial Activity
- Studies have shown that coumarin derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have been tested against various bacterial strains and demonstrated effective inhibition .
- A study indicated that specific structural modifications in coumarins could enhance their activity against pathogens, suggesting that this compound may possess similar potential .
2. Antioxidant Properties
- Coumarins are known for their antioxidant capabilities, which protect cells from oxidative stress. The specific antioxidant activity of this compound has not been extensively studied; however, its structural analogs have shown promising results in scavenging free radicals .
3. Anticancer Activity
- Preliminary studies suggest that this compound may exhibit anticancer properties. Coumarin derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models .
- A notable study demonstrated that related compounds could effectively inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
The mechanism of action for this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. For example, some coumarin derivatives act as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- In vitro assays were conducted to evaluate the antimicrobial efficacy of several coumarin derivatives against Gram-positive and Gram-negative bacteria. Results indicated that structural variations influenced their antibacterial potency, suggesting a similar trend for this compound .
Data Table: Biological Activities Summary
Q & A
Basic: What are the optimal synthetic routes for 4-butyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, and how are key reaction parameters optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the chromen-2-one core via acid-catalyzed condensation of phenolic precursors with β-keto esters. Etherification is then used to introduce the 2-methoxybenzyloxy group, followed by alkylation or Friedel-Crafts reactions to add the butyl and methyl substituents . Critical parameters include:
- Temperature : Precise control (e.g., 60–80°C for etherification) to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation .
Reaction progress is monitored via TLC and HPLC, with purification by column chromatography or recrystallization .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and substitution patterns. For example, the 2-methoxybenzyloxy group shows distinct aromatic proton splitting (δ 6.8–7.4 ppm) and methoxy singlet (δ 3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 381.2) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and stereochemistry. Orthorhombic systems (space group Pbca) are common for chromen-2-ones, with cell parameters refined using diffraction data (Cu-Kα radiation, λ = 1.5418 Å) .
Advanced: What challenges arise in resolving its crystal structure, and how can SHELX tools address them?
Challenges include:
- Twinned crystals : Common due to flexible substituents; SHELXD detects pseudo-symmetry and deconvolutes overlapping reflections .
- Disorder in alkyl chains : The butyl group may exhibit rotational disorder. SHELXL’s PART instruction refines occupancy and thermal parameters .
- High-resolution data requirements : Data collection at low temperature (100 K) minimizes thermal motion artifacts. SHELXPRO processes intensity data, while WinGX visualizes electron density maps .
Advanced: How can researchers investigate its biological activity and interaction mechanisms?
- In vitro assays :
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination.
- Cell viability : MTT assays using cancer cell lines (e.g., HeLa) to assess cytotoxicity .
- Molecular docking : AutoDock Vina models interactions with target proteins (e.g., kinases), guided by crystallographic data .
- Metabolic stability : HPLC-MS monitors degradation in liver microsomes to predict pharmacokinetics .
Advanced: How should contradictions in reported biological activity data be resolved?
- Replicate studies : Ensure consistent cell lines (e.g., ATCC-validated HeLa) and assay protocols .
- Orthogonal assays : Cross-validate anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA .
- Structural analogs : Compare with derivatives (e.g., 7-[(4-chlorobenzyl)oxy] analogs) to isolate substituent effects .
Advanced: What methodological considerations apply to synthesizing derivatives with modified substituents?
- Etherification : Use Mitsunobu conditions (DIAD, PPh₃) for sterically hindered benzyloxy groups .
- Reductive alkylation : Sodium cyanoborohydride reduces imine intermediates (e.g., for aminoalkyl derivatives) under acidic conditions (pH 2–3) .
- Purification : Semi-preparative HPLC (C18 column, 40–85% MeOH gradient) isolates high-purity derivatives (>95%) .
Basic: How can the compound’s stability under varying storage and experimental conditions be assessed?
- Thermal stability : Thermogravimetric analysis (TGA) monitors decomposition above 200°C .
- Photostability : UV-vis spectroscopy tracks absorbance changes (λmax ~320 nm) under accelerated light exposure .
- Storage : Store in amber vials at –20°C under inert gas (N₂) to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
